2,2-Dimethyloxane-4-sulfonyl chloride
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Overview
Description
2,2-Dimethyloxane-4-sulfonyl chloride is a chemical compound with the molecular formula C7H13ClO3S and a molecular weight of 212.7 g/mol . It is also known by its IUPAC name, 2,2-dimethyltetrahydro-2H-pyran-4-sulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyloxane-4-sulfonyl chloride typically involves the reaction of 2,2-dimethyloxane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative . The general reaction scheme is as follows:
2,2-Dimethyloxane+Chlorosulfonic Acid→2,2-Dimethyloxane-4-sulfonyl chloride+By-products
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification and isolation of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyloxane-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.
Major Products Formed
Substitution: Formation of sulfonamide, sulfonate esters, or sulfonate thioesters.
Reduction: Formation of the corresponding alcohol or thiol derivatives.
Oxidation: Formation of sulfonic acids.
Scientific Research Applications
2,2-Dimethyloxane-4-sulfonyl chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling or cross-linking studies.
Medicine: Investigated for potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyloxane-4-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate esters, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different steric and electronic properties.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with distinct reactivity due to the presence of the benzene ring.
Tosyl chloride (p-toluenesulfonyl chloride): A commonly used sulfonyl chloride in organic synthesis with different steric and electronic characteristics.
Uniqueness
2,2-Dimethyloxane-4-sulfonyl chloride is unique due to its tetrahydropyran ring structure, which imparts specific steric and electronic properties that influence its reactivity and applications. This makes it a valuable reagent in certain synthetic and research contexts .
Properties
IUPAC Name |
2,2-dimethyloxane-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)5-6(3-4-11-7)12(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLCXFLJNOPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)S(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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